molecular formula C18H15NO4 B2820866 N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide CAS No. 3845-18-9

N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide

Cat. No.: B2820866
CAS No.: 3845-18-9
M. Wt: 309.321
InChI Key: FJCGCLUOXBFOBR-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that similar compounds have been found to inhibit certain enzymes and prevent specific transcriptional activities . This suggests that N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Related compounds have been found to inhibit the hedgehog (hh) signaling pathway , which plays a crucial role in cell differentiation, growth, and maintenance. Therefore, it’s plausible that this compound might affect similar pathways, leading to downstream effects on cellular functions.

Pharmacokinetics

Similar compounds like phenacetin have been found to undergo metabolic reactions in vivo, where the ether is cleaved to leave paracetamol (acetaminophen), which is the clinically relevant analgesic . This suggests that this compound might have similar pharmacokinetic properties, which could impact its bioavailability.

Result of Action

Related compounds have been found to display antitumor activity , suggesting that this compound might have similar effects.

Action Environment

For instance, the Canadian Environmental Protection Act conducted a screening assessment of phenacetin, a related compound, to evaluate its potential to cause ecological harm .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide typically involves the condensation of 4-ethoxyaniline with 4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide stands out due to its unique combination of a chromene core and an ethoxyphenyl group, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-2-22-13-9-7-12(8-10-13)19-18(21)17-11-15(20)14-5-3-4-6-16(14)23-17/h3-11H,2H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCGCLUOXBFOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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